Cas no 2228028-14-4 (3-(aminomethyl)-3-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylcyclobutan-1-ol)
2228028-14-4 structure
Product Name:3-(aminomethyl)-3-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylcyclobutan-1-ol
Número CAS:2228028-14-4
MF:C14H25NO
Megavatios:223.354404211044
CID:5777947
PubChem ID:165756240
Update Time:2025-05-05
3-(aminomethyl)-3-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylcyclobutan-1-ol Propiedades químicas y físicas
Nombre e identificación
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- 2228028-14-4
- EN300-1808642
- 3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol
- 3-(aminomethyl)-3-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylcyclobutan-1-ol
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- Renchi: 1S/C14H25NO/c1-13(2)9-3-4-11(12(13)5-9)14(8-15)6-10(16)7-14/h9-12,16H,3-8,15H2,1-2H3/t9-,10?,11?,12-,14?/m0/s1
- Clave inchi: FFHYEARPQTXSSL-MUPLJGSRSA-N
- Sonrisas: OC1CC(CN)(C1)C1CC[C@H]2C[C@@H]1C2(C)C
Atributos calculados
- Calidad precisa: 223.193614421g/mol
- Masa isotópica única: 223.193614421g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 2
- Complejidad: 293
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.4
- Superficie del Polo topológico: 46.2Ų
3-(aminomethyl)-3-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylcyclobutan-1-ol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1808642-0.05g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 0.05g |
$2113.0 | 2023-09-19 | ||
| Enamine | EN300-1808642-0.1g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 0.1g |
$2213.0 | 2023-09-19 | ||
| Enamine | EN300-1808642-0.25g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 0.25g |
$2314.0 | 2023-09-19 | ||
| Enamine | EN300-1808642-0.5g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 0.5g |
$2415.0 | 2023-09-19 | ||
| Enamine | EN300-1808642-1.0g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 1g |
$2516.0 | 2023-06-02 | ||
| Enamine | EN300-1808642-2.5g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 2.5g |
$4932.0 | 2023-09-19 | ||
| Enamine | EN300-1808642-5.0g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 5g |
$7297.0 | 2023-06-02 | ||
| Enamine | EN300-1808642-10.0g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 10g |
$10823.0 | 2023-06-02 | ||
| Enamine | EN300-1808642-1g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 1g |
$2516.0 | 2023-09-19 | ||
| Enamine | EN300-1808642-5g |
3-(aminomethyl)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]cyclobutan-1-ol |
2228028-14-4 | 5g |
$7297.0 | 2023-09-19 |
3-(aminomethyl)-3-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylcyclobutan-1-ol Literatura relevante
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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